2-(Azepan-1-yl)-4-chloroquinazoline
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Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name is also typically included.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and optimal conditions for the synthesis.Molecular Structure Analysis
This often involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Chemical properties might include reactivity and acidity/basicity.Scientific Research Applications
Synthesis and Biological Evaluation
Dihydrofolate Reductase Inhibitors : A study by (Rosowsky, Fu, & Queener, 2000) synthesized 2,4-diaminoquinazolines with tricyclic aromatic groups as inhibitors for dihydrofolate reductase from various sources, including Pneumocystis carinii and Mycobacterium avium. These compounds showed potent inhibitory effects.
Antibacterial and Antiviral Activities : (Yun et al., 2022) reported the synthesis of a quinoline-based triazole hybrid, exhibiting a range of biological activities, including antimalarial, antibacterial, and antiviral activities.
Synthesis of Novel Compounds : In a study by (Xia, Chen, & Yu, 2013), a novel N-substituted regioisomer of besifloxacin was synthesized, indicating the chemical versatility of such compounds.
Herbicidal Activity : Research by (Wang et al., 2006) and (Wang et al., 2007) explored the herbicidal potential of novel synthesized compounds against agricultural pests.
Antifungal and Antibacterial Activity : The study by (Panwar & Singh, 2011) synthesized quinolino triazolo azepines and evaluated their antibacterial and antifungal activities, showing significant potential.
Antioxidant Properties : Research by (Saraiva et al., 2015) on 7-chloroquinoline-triazoyl carboxylates indicated these compounds' potential as antioxidants.
Anti-inflammatory and Anticonvulsant Agent : A study by (Wilhelm et al., 2014) synthesized a range of carboxamides with notable antinociceptive, anti-inflammatory, and anticonvulsant properties.
Chemical Synthesis and Characterization
Synthesis of Derivatives : (El-Hashash et al., 2011) investigated the reactivity of 2-ethoxy-4-chloroquinazoline with nitrogen nucleophiles to synthesize novel derivatives.
Synthesis of Benzo[ b]azepines : The study by (Stockerl et al., 2019) presents a novel method for synthesizing benzo[ b]azepines, which are important in pharmaceuticals.
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, and disposal considerations.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
2-(azepan-1-yl)-4-chloroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRWQUEECRKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576949 |
Source
|
Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4-chloroquinazoline | |
CAS RN |
134961-18-5 |
Source
|
Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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